molecular formula C24H18Cl3NO5S B11983388 4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate

4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate

Cat. No.: B11983388
M. Wt: 538.8 g/mol
InChI Key: OOOXLTQAPJBSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CL(4-CL-BENZOYL)ANILINO)-1,1-DIOXIDOTETRAHYDRO-3-THIENYL 4-CHLOROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including chlorobenzoyl, anilino, and thienyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CL(4-CL-BENZOYL)ANILINO)-1,1-DIOXIDOTETRAHYDRO-3-THIENYL 4-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-chlorobenzoyl chloride . The reaction conditions often include the use of solvents like chloroform or DMSO and catalysts to facilitate the reactions. The final step involves the coupling of the intermediate compounds under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-CL(4-CL-BENZOYL)ANILINO)-1,1-DIOXIDOTETRAHYDRO-3-THIENYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorobenzoyl and anilino groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(4-CL(4-CL-BENZOYL)ANILINO)-1,1-DIOXIDOTETRAHYDRO-3-THIENYL 4-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-CL(4-CL-BENZOYL)ANILINO)-1,1-DIOXIDOTETRAHYDRO-3-THIENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CL(4-CL-BENZOYL)ANILINO)-1,1-DIOXIDOTETRAHYDRO-3-THIENYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18Cl3NO5S

Molecular Weight

538.8 g/mol

IUPAC Name

[4-(4-chloro-N-(4-chlorobenzoyl)anilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate

InChI

InChI=1S/C24H18Cl3NO5S/c25-17-5-1-15(2-6-17)23(29)28(20-11-9-19(27)10-12-20)21-13-34(31,32)14-22(21)33-24(30)16-3-7-18(26)8-4-16/h1-12,21-22H,13-14H2

InChI Key

OOOXLTQAPJBSOH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)OC(=O)C2=CC=C(C=C2)Cl)N(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.